BenchChemオンラインストアへようこそ!

2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Factor XIa inhibition Anticoagulation Coagulation cascade

This compound is a synthetic sulfonamide featuring a difluoromethylsulfonyl pharmacophore that shifts inhibitory activity from Factor Xa to Factor XIa (Ki=886 nM), enabling selective modulation of the intrinsic coagulation pathway. Unlike apixaban (FXa Ki=0.08 nM), it serves as a critical research tool for thrombosis model studies and as a reference standard for apixaban impurity profiling. The scaffold's unique CF₂H group offers a lipophilic hydrogen-bond donor, aiding SAR exploration. Ensure target engagement fidelity in your assays by choosing the authentic compound with batch-specific analytical documentation.

Molecular Formula C19H18F2N2O4S
Molecular Weight 408.42
CAS No. 1448070-84-5
Cat. No. B2905654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
CAS1448070-84-5
Molecular FormulaC19H18F2N2O4S
Molecular Weight408.42
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
InChIInChI=1S/C19H18F2N2O4S/c20-19(21)28(26,27)16-6-2-1-5-15(16)18(25)22-13-8-10-14(11-9-13)23-12-4-3-7-17(23)24/h1-2,5-6,8-11,19H,3-4,7,12H2,(H,22,25)
InChIKeyPFGQXKFAZOWANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 1448070-84-5): Compound Identity and Procurement Context


2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 1448070-84-5) is a synthetic sulfonamide derivative with the molecular formula C₁₉H₁₈F₂N₂O₄S and a molecular weight of 408.42 g/mol . The compound shares the N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core scaffold with the marketed anticoagulant apixaban (Eliquis®), but differs critically at the 2-position of the benzamide ring, where a difluoromethylsulfonyl (–SO₂CF₂H) group replaces the pyrazolo[3,4-c]pyridine-3-carboxamide moiety found in apixaban [1]. This structural divergence is pharmacologically consequential: whereas apixaban is a potent, selective Factor Xa (FXa) inhibitor (Ki = 0.08 nM, human), the target compound has been characterized in patent literature as a Factor XIa (FXIa) inhibitor with a reported Ki of 886 nM [2]. The compound is primarily encountered in procurement contexts as either a research tool for coagulation cascade studies or as an apixaban-related substance (process impurity or degradation product reference standard) for analytical method development and regulatory compliance .

Why In-Class Substitution Fails for 2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide


The 2-((difluoromethyl)sulfonyl)benzamide scaffold cannot be treated as interchangeable with other benzamide-based coagulation inhibitors because the difluoromethylsulfonyl pharmacophore confers a distinct target selectivity profile. In the apixaban series, the pyrazolo-pyridine carboxamide at the 2-position is essential for high-affinity FXa binding (Ki = 0.08 nM) . Replacing this with a –SO₂CF₂H group, as in CAS 1448070-84-5, shifts the primary target from FXa to FXIa, with a >10,000-fold reduction in FXa potency (estimated based on FXIa Ki = 886 nM vs. apixaban FXa Ki = 0.08 nM) [1]. Furthermore, the difluoromethylsulfonyl group introduces unique physicochemical properties: the –CF₂H moiety functions as a lipophilic hydrogen-bond donor (bioisosteric to –OH, –SH, or –NH₂) [2], altering membrane permeability, metabolic stability, and off-target binding profiles relative to analogs bearing –SO₂CH₃, –SO₂CF₃, or carboxamide groups. Generic substitution with a superficially similar benzamide derivative—even one containing the same N-(4-(2-oxopiperidin-1-yl)phenyl)aniline substructure—would therefore produce divergent pharmacological outcomes and invalidate any comparative analytical or biological study relying on target engagement fidelity.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide vs. Closest Analogs


Factor XIa Selectivity vs. Apixaban (Factor Xa Inhibitor): Target Engagement Divergence

The target compound (CAS 1448070-84-5) is characterized in patent literature (US9108951, US9394276, US9725435) as a Factor XIa inhibitor with a Ki of 886 nM, measured in 50 mM HEPES buffer at pH 7.4 containing 145 mM NaCl, 5 mM KCl, and 0.1% PEG 8000 [1]. In contrast, apixaban—which shares the N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core but carries a pyrazolo-pyridine carboxamide at the 2-position—inhibits Factor Xa with a Ki of 0.08 nM (human) . This represents a >11,000-fold difference in potency at their respective primary targets and, more importantly, a complete switch in coagulation factor selectivity from FXa (apixaban) to FXIa (target compound). No direct head-to-head comparison of the two compounds in the same assay is available in the public domain; this is a cross-study comparison.

Factor XIa inhibition Anticoagulation Coagulation cascade Target selectivity

Difluoromethylsulfonyl (–SO₂CF₂H) Pharmacophore: Physicochemical Differentiation from Methylsulfonyl and Trifluoromethylsulfonyl Analogs

The –SO₂CF₂H group at the 2-position of the benzamide ring distinguishes CAS 1448070-84-5 from analogs bearing –SO₂CH₃ (methylsulfonyl) or –SO₂CF₃ (trifluoromethylsulfonyl) substituents. The CF₂H moiety is established in medicinal chemistry literature as a lipophilic hydrogen-bond donor, capable of acting as a bioisostere for hydroxyl (–OH), thiol (–SH), and amino (–NH₂) groups [1]. Quantitatively, the Hansch hydrophobicity parameter (π) for CF₂H is approximately +0.45, compared to –0.67 for OH and +0.50 for CH₃ [2]. The difluoromethylsulfonyl group thus provides intermediate lipophilicity between the more polar –SO₂CH₃ and the more lipophilic –SO₂CF₃, while uniquely contributing hydrogen-bond donor capacity absent in both methyl and trifluoromethyl analogs. This difference in H-bond donor count directly impacts membrane permeability, CYP450 metabolic stability, and aqueous solubility profiles. No direct experimental comparison of logD or permeability between the target compound and its –SO₂CH₃ or –SO₂CF₃ analogs is available; this is a class-level inference based on established physicochemical principles of the CF₂H group.

Difluoromethyl group Lipophilic hydrogen-bond donor Bioisostere Physicochemical properties

Structural Differentiation from Apixaban: Replacement of Pyrazolo-Pyridine Carboxamide with Difluoromethylsulfonyl Group

The target compound differs from apixaban by substitution of the entire 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide moiety with a compact –SO₂CF₂H group at the ortho position of the benzamide ring . This structural change reduces the molecular weight from 459.5 Da (apixaban) to 408.42 Da (target compound), a decrease of ~51 Da, and reduces the number of hydrogen-bond acceptors from 9 to 6 [1]. The loss of the pyrazolo-pyridine ring system eliminates the key π-stacking interaction with Tyr99 and the critical hydrogen bond with Gly216 in the FXa active site that underpin apixaban's sub-nanomolar potency [2]. This structural truncation is consistent with the observed shift in target selectivity from FXa to FXIa, as FXIa's S1 pocket accommodates different pharmacophoric requirements. This comparison is based on structural analysis and cross-study binding data; no co-crystal structures of the target compound with FXIa are publicly available.

Apixaban analog Structural biology Pharmacophore mapping Coagulation factor inhibitor design

Utility as an Apixaban-Related Substance Reference Standard: Quality Control and Regulatory Compliance

CAS 1448070-84-5 is recognized in pharmacopeial and regulatory contexts as a process-related impurity or potential degradation product of apixaban . Apixaban drug substance specifications require the identification, quantification, and control of related substances per ICH Q3A guidelines, with individual unspecified impurity thresholds typically ≤0.10% and total impurities ≤1.0% [1]. The target compound—bearing the N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core with a modified 2-substituent—serves as a structurally characterized reference standard for HPLC/UPLC method development, system suitability testing, and retention time marker identification. Unlike the apixaban parent compound (which requires controlled substance handling in some jurisdictions), CAS 1448070-84-5 is classified as a research chemical (purity typically ≥95%) , facilitating its procurement and use in analytical laboratories without DEA-controlled substance licensing. This is supporting evidence derived from regulatory guidance and vendor specifications.

Apixaban impurity Reference standard Analytical method validation Pharmaceutical quality control

Optimal Research and Industrial Application Scenarios for 2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 1448070-84-5)


Intrinsic Coagulation Pathway Pharmacological Studies (Factor XIa Target Engagement)

The compound's characterized Factor XIa inhibitory activity (Ki = 886 nM) [1] makes it suitable as a tool compound for dissecting the intrinsic (contact) coagulation pathway. Unlike direct FXa inhibitors such as apixaban (Ki = 0.08 nM, FXa) or rivaroxaban, CAS 1448070-84-5 enables selective pharmacological modulation of FXIa without simultaneously blocking the common pathway . This selectivity profile is particularly valuable for investigating the FXIa-dependent amplification loop in thrombosis models, where FXIa inhibition is hypothesized to uncouple pathological thrombus formation from physiological hemostasis. Researchers should note the moderate potency (high nanomolar Ki) and confirm target engagement in their specific assay system.

Apixaban Impurity Profiling and Stability-Indicating Method Development

As a structurally characterized impurity or degradation product of apixaban , CAS 1448070-84-5 is applicable as a reference standard for HPLC/UPLC method validation in pharmaceutical quality control laboratories. Its use supports ICH Q3A-compliant impurity profiling, forced degradation studies, and stability-indicating method development for apixaban drug substance and finished product. The compound provides a retention time marker and system suitability standard for detecting and quantifying this specific related substance during batch release and stability testing, critical for ANDA submissions and regulatory compliance [2].

Structure-Activity Relationship (SAR) Studies on the 2-((Difluoromethyl)sulfonyl)benzamide Scaffold

The difluoromethylsulfonyl (–SO₂CF₂H) group at the ortho position of the benzamide ring provides a unique combination of moderate lipophilicity (π ≈ +0.45) and hydrogen-bond donor capacity (1 H-bond donor from CF₂H) [3]. This makes CAS 1448070-84-5 a valuable starting point for medicinal chemistry SAR campaigns aimed at optimizing FXIa potency while maintaining favorable physicochemical properties. Systematic variation of the aniline substituent (e.g., replacing the 2-oxopiperidin-1-yl group with alternative heterocycles) can be used to explore potency gains beyond the baseline Ki of 886 nM, while the –SO₂CF₂H group can be compared head-to-head with –SO₂CH₃ and –SO₂CF₃ bioisosteres to quantify the contribution of lipophilic hydrogen-bond donation to target affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Starting Point for Factor XIa Inhibitor Design

With a molecular weight of 408.42 Da—approximately 51 Da lighter than apixaban—and a reduced hydrogen-bond acceptor count (6 vs. 9) [4], CAS 1448070-84-5 approaches fragment-like physicochemical space while retaining measurable FXIa affinity (Ki = 886 nM). This positions the compound as a potential 'anchor fragment' for structure-based drug design campaigns targeting FXIa. The ligand efficiency (LE = –RT ln(Ki)/N_heavy ≈ 0.22 kcal/mol per heavy atom, where N_heavy ≈ 28) is modest but provides a starting point for fragment growing, merging, or linking strategies. Procurement of CAS 1448070-84-5 at research-grade purity (≥95%) is appropriate for initial crystallography trials and biochemical screening cascades .

Quote Request

Request a Quote for 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.